molecular formula C16H16N4O5S B11496907 methyl [3'-acetyl-5'-(acetylamino)-2-oxo-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-1(2H)-yl]acetate

methyl [3'-acetyl-5'-(acetylamino)-2-oxo-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-1(2H)-yl]acetate

Cat. No.: B11496907
M. Wt: 376.4 g/mol
InChI Key: IDISDSNLQBESLY-UHFFFAOYSA-N
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Description

METHYL [3’-ACETYL-5’-(ACETYLAMINO)-2-OXO-3’{H}-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-1(2{H})-YL]ACETATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound, with its unique spiro structure, is of particular interest in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of METHYL [3’-ACETYL-5’-(ACETYLAMINO)-2-OXO-3’{H}-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-1(2{H})-YL]ACETATE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the indole core, followed by the construction of the spiro[1,3,4]thiadiazole ring system. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various acetylating agents . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

METHYL [3’-ACETYL-5’-(ACETYLAMINO)-2-OXO-3’{H}-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-1(2{H})-YL]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The spiro[1,3,4]thiadiazole ring system may also contribute to its biological activity by interacting with different enzymes and proteins.

Comparison with Similar Compounds

Similar compounds include other indole derivatives and spiro compounds. Some examples are:

    Indole-3-acetic acid: A plant hormone with a simpler structure.

    Spiro[indole-3,2’-[1,3,4]thiadiazole] derivatives: Compounds with similar spiro structures but different substituents. The uniqueness of METHYL [3’-ACETYL-5’-(ACETYLAMINO)-2-OXO-3’{H}-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-1(2{H})-YL]ACETATE lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C16H16N4O5S

Molecular Weight

376.4 g/mol

IUPAC Name

methyl 2-(5-acetamido-3-acetyl-2'-oxospiro[1,3,4-thiadiazole-2,3'-indole]-1'-yl)acetate

InChI

InChI=1S/C16H16N4O5S/c1-9(21)17-15-18-20(10(2)22)16(26-15)11-6-4-5-7-12(11)19(14(16)24)8-13(23)25-3/h4-7H,8H2,1-3H3,(H,17,18,21)

InChI Key

IDISDSNLQBESLY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)OC)C(=O)C

Origin of Product

United States

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